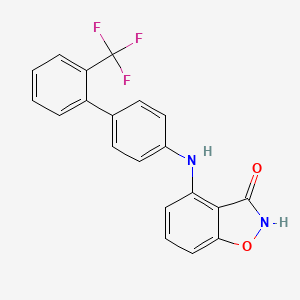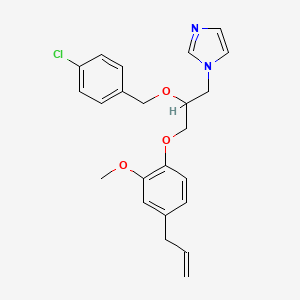
Antifungal agent 67
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 67 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound works by disrupting the cellular processes of fungi, thereby inhibiting their growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 67 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
化学反应分析
Types of Reactions
Antifungal agent 67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Halogenation and alkylation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
科学研究应用
Antifungal agent 67 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of fungal cell biology and the development of new antifungal therapies.
Medicine: Integral in the formulation of antifungal medications for treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
Industry: Utilized in agriculture to protect crops from fungal diseases and in the production of antifungal coatings for various materials.
作用机制
Antifungal agent 67 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is similar to that of other polyene antifungals, but this compound has been shown to have a broader spectrum of activity and lower toxicity.
相似化合物的比较
Similar Compounds
Amphotericin B: A well-known polyene antifungal that also targets ergosterol but has higher toxicity.
Nystatin: Another polyene antifungal with a similar mechanism of action but limited to topical use due to its toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis but is less effective against certain resistant strains.
Uniqueness
Antifungal agent 67 stands out due to its broad spectrum of activity and lower toxicity compared to other antifungal agents. Its ability to be used in both medical and agricultural settings further highlights its versatility and effectiveness.
属性
分子式 |
C23H25ClN2O3 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC 名称 |
1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]imidazole |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3 |
InChI 键 |
TZNFPVVDWONOHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


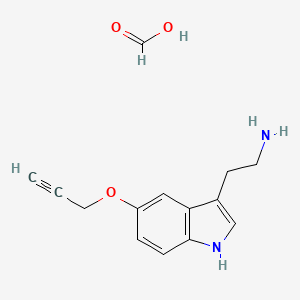

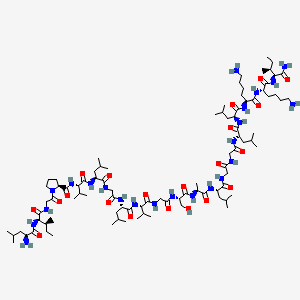
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
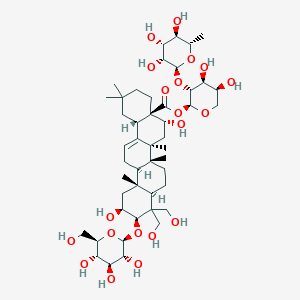
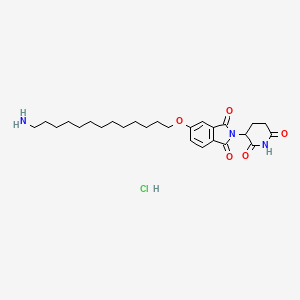

![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]amino]butanoic acid](/img/structure/B12372043.png)





